2-amino-N-phenylacetamide hydrochloride
Overview
Description
2-amino-N-phenylacetamide hydrochloride is a chemical compound that is an amino derivative of acetanilideThis compound is an ortho-isomer of aminoacetanilide and has significant applications in various fields, including pharmaceuticals and dyes .
Mechanism of Action
Target of Action
It’s known that this compound is a starting material for the synthesis of various other compounds, suggesting that its targets could be enzymes or receptors involved in these synthesis processes .
Mode of Action
It’s known that it can be used as a starting material for the synthesis of 2-methylbenzimidazole, n-(2-(1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1h-pyrrolo[3,4-d]pyrimidin-6(2h)-yl)phenyl)-5-methylfuran-2-carboxamide, and azobenzothiazole dyes . This suggests that it might interact with its targets to facilitate these synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-phenylacetamide hydrochloride can be synthesized through the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The reaction typically involves the reduction of the nitro group to an amino group under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Stable amine derivatives.
Substitution: Various substituted aminoacetanilide derivatives.
Scientific Research Applications
2-amino-N-phenylacetamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Aminoacetanilide
- 4-Aminoacetanilide
- Acetanilide
Comparison
2-amino-N-phenylacetamide hydrochloride is unique due to its ortho-positioned amino group, which imparts distinct chemical reactivity compared to its meta and para isomers. This unique positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-amino-N-phenylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKZMFCHGHFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O.ClH, C8H11ClN2O | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminoacetanilide hydrochloride is a black solid. (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
4801-39-2 | |
Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19745 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetamide, 2-amino-N-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4801-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycinanilide, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801392 | |
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Record name | 4801-39-2 | |
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Record name | 2-amino-N-phenylacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542J36T8CG | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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